REACTION_CXSMILES
|
[K].[C:2]([O:9][CH2:10][CH3:11])(=[O:8])[C:3]([O:5]CC)=O.[N+:12]([C:15]1[CH:20]=[C:19]([Cl:21])[C:18]([Cl:22])=[CH:17][C:16]=1[CH3:23])([O-:14])=[O:13].Cl>C(OCC)C.O.C(OCC)(=O)C.CCO>[O:5]=[C:3]([CH2:23][C:16]1[CH:17]=[C:18]([Cl:22])[C:19]([Cl:21])=[CH:20][C:15]=1[N+:12]([O-:14])=[O:13])[C:2]([O:9][CH2:10][CH3:11])=[O:8] |^1:0|
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
319 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
49.2 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
171 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C(=C1)Cl)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the dark-brown mixture was settled at RT for two days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
The potassium salt was collected by suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give a dark-brown powder
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine, aqueous sat. NaHCO3 and again brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
it was dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OCC)CC1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 781 mmol | |
AMOUNT: MASS | 239 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61984.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |